molecular formula C10H9BrF2O2 B2517522 2-(2,2-Difluoroethoxy)phenacyl bromide CAS No. 1823567-21-0

2-(2,2-Difluoroethoxy)phenacyl bromide

Cat. No. B2517522
CAS RN: 1823567-21-0
M. Wt: 279.081
InChI Key: ZKGUYPRXFLGXIR-UHFFFAOYSA-N
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Description

Phenacyl bromide derivatives are versatile intermediates in organic synthesis, particularly in the formation of heterocyclic compounds, which are of significant interest due to their biological and industrial importance. The compound "2-(2,2-Difluoroethoxy)phenacyl bromide" is not directly mentioned in the provided papers, but its structural analogs and reactions involving phenacyl bromide are extensively studied. These studies offer insights into the reactivity and potential applications of such compounds in synthetic chemistry .

Synthesis Analysis

Phenacyl bromide and its derivatives are synthesized through various methods, often involving the reaction of aromatic compounds with halogenating agents. For instance, phenacyltriphenylarsonium bromide reacts with aromatic primary amines to yield 2-arylindoles and 2-arylbenzindoles through arsenic ylide formation, showcasing the synthetic utility of phenacyl bromide derivatives in constructing complex heterocyclic frameworks . Additionally, the dehalogenation of phenacyl bromide by metallic ions in the presence of DMSO leads to the formation of 1,2-dibenzoylethane, indicating the potential for generating diverse structures from simple phenacyl bromide precursors .

Molecular Structure Analysis

The molecular structure of phenacyl bromide derivatives is characterized by the presence of a phenacyl group attached to a bromine atom, which is a key functional group that can undergo various chemical transformations. The structure of the derivatives can be further modified by introducing different substituents, which can influence the reactivity and the outcome of the reactions. For example, the synthesis of 2-(p-methoxybenzylamino)-1-(p-R phenacyl)pyridinium bromides involves the alkylation of substituted phenacyl bromides, leading to the formation of dihydroimidazo[1,2-a]pyridinium salts with distinct structural features .

Chemical Reactions Analysis

Phenacyl bromide derivatives participate in a wide range of chemical reactions. They can act as electrophiles in reactions with nucleophiles, such as amines, to form various heterocyclic compounds . The photolysis of methyl phenacyl sulfoxides, a related reaction, results in the formation of acetophenones and methyl methanethiolsulfonate, demonstrating the photochemical reactivity of these compounds . Furthermore, the reaction of phenacyl bromides with sodium telluride leads to the formation of 2,4-diarylfurans, highlighting the ability of these derivatives to undergo nucleophilic substitution and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenacyl bromide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, boiling point, melting point, and solubility. For instance, the introduction of difluoromethyl groups in the synthesis of phenanthridines under photoredox conditions suggests that the incorporation of fluorine atoms can enhance the reactivity and stability of the resulting compounds . The tautomeric nature of 2-phenacylisothiouronium bromides, studied spectroscopically, also indicates the dynamic behavior of these compounds, which can have implications for their chemical properties and reactivity .

Scientific Research Applications

  • Synthesis and Structural Analysis : Research by Szafran et al. (2006) explored the structure of a related compound, 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide, which was synthesized using phenacyl bromide. They used X-ray diffraction, FTIR spectra, and B3LYP calculations for structural determination, highlighting the use of phenacyl bromides in synthesizing complex organic structures (Szafran, Nowak-Wydra, Katrusiak, & Dega-Szafran, 2006).

  • Preparation of Derivatives : Fujii, Yoshifuji, and Ohba (1978) demonstrated the preparation of various ring-oxygenated derivatives of phenacyl bromide, including dimethoxy and trimethoxy derivatives. This work shows the versatility of phenacyl bromide in creating a range of chemically diverse products (Fujii, Yoshifuji, & Ohba, 1978).

  • Building Blocks in Organic Synthesis : Vekariya et al. (2018) reviewed the use of phenacyl bromides as building blocks in synthetic organic chemistry. They highlighted their role in developing biologically important heterocyclic compounds and other industrial scaffolds. This emphasizes the compound's significance in synthesizing complex organic molecules (Vekariya, Patel, Prajapati, & Patel, 2018).

  • Cytotoxic Properties of Derivatives : Mali et al. (2017) explored the synthesis of novel oxindole derivatives using phenacyl bromide and evaluated their anticancer activity. This indicates the potential of phenacyl bromide derivatives in pharmaceutical applications, particularly in cancer research (Mali, Shirsat, Khomane, Nayak, Nanubolu, & Meshram, 2017).

  • Electrochemical Applications : Montero, Quintanilla, and Barba (1993) discussed the electrochemical reduction of phenacyl bromide. This study contributes to understanding the electrochemical behaviors of phenacyl bromide, which could be relevant in electrochemistry and materials science (Montero, Quintanilla, & Barba, 1993).

Safety and Hazards

Phenacyl bromides, including “2-(2,2-Difluoroethoxy)phenacyl bromide”, are known to be hazardous. They cause severe skin burns and eye damage, may cause respiratory irritation, and are fatal if swallowed or inhaled .

Future Directions

Phenacyl bromides, including “2-(2,2-Difluoroethoxy)phenacyl bromide”, have been recognized as versatile intermediates in the synthesis of heterocyclic compounds via multicomponent reactions . Given the increased interest in heterocyclic compounds over the past decade, many pharmaceutical and organic chemists have explored the synthesis of various materials using phenacyl bromides . This suggests that “2-(2,2-Difluoroethoxy)phenacyl bromide” and other phenacyl bromides will continue to play a significant role in future research and development in the field of organic chemistry .

properties

IUPAC Name

2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c11-5-8(14)7-3-1-2-4-9(7)15-6-10(12)13/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGUYPRXFLGXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)phenacyl bromide

CAS RN

1823567-21-0
Record name 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethan-1-one
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